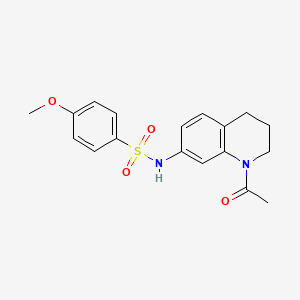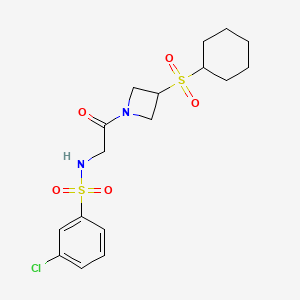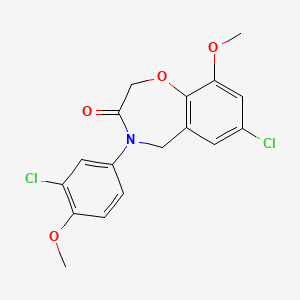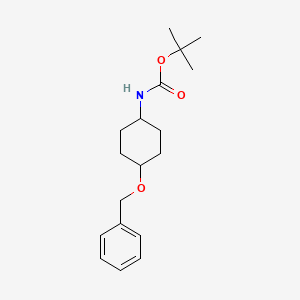
4-((1-(3-(benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a benzyloxy group and a benzoyl group, both of which are common functional groups in organic chemistry.
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including those catalyzed by palladium and other transition metals .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents and their positions on the pyrrolidine ring. Pyrrolidine derivatives can have diverse physicochemical parameters, which can be modified to obtain the best ADME/Tox results for drug candidates .Applications De Recherche Scientifique
Activité antituberculeuse
La pyrazinamide (PZA) est un médicament de première ligne crucial utilisé dans le traitement de la tuberculose (TB). Des chercheurs ont conçu et synthétisé de nouveaux dérivés N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide substitués, y compris notre composé d’intérêt. Ces dérivés ont été évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis H37Ra . Il est à noter que plusieurs composés de cette série ont montré une activité significative, avec des valeurs de CI50 allant de 1,35 à 2,18 μM. Des études supplémentaires ont révélé leur efficacité (valeurs de CI90) et confirmé leur non-toxicité pour les cellules humaines.
Agents cytotoxiques
Une autre voie d’intérêt implique la conception et la synthèse de nouveaux dérivés (Z)-5-((1,3-diphényl-1H-pyrazol-4-yl)méthylène)-3-((1-phényl-1H-1,2,3-triazol-4-yl)méthyl)thiazolidine-2,4-dione substitués. Ces composés ont été explorés pour leur activité cytotoxique potentielle . Bien que notre composé ne soit pas mentionné directement dans cette étude, il met en lumière le domaine plus large des agents cytotoxiques et l’importance des modifications structurales.
Dérivés de benzoxazole
Une voie de synthèse facile des dérivés de N-substitués 6-fluoro-3-(pipéridin-4-yl)-1,2-benzoxazole a été décrite. Bien que non spécifiquement liés à notre composé, ces travaux soulignent l’importance des dérivés de benzoxazole dans la découverte de médicaments . Les caractéristiques structurelles du composé peuvent contribuer à ses applications potentielles dans ce contexte.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The pyrrolidine scaffold is a versatile structure in drug discovery, and there is ongoing research into the design of new pyrrolidine compounds with different biological profiles . Future directions could include the exploration of different substituents and synthesis methods to optimize the biological activity and pharmacokinetic properties of the compound.
Propriétés
IUPAC Name |
6-methyl-4-[1-(3-phenylmethoxybenzoyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-17-12-22(14-23(26)29-17)30-21-10-11-25(15-21)24(27)19-8-5-9-20(13-19)28-16-18-6-3-2-4-7-18/h2-9,12-14,21H,10-11,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZAOSYZNYBMEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2405609.png)
![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)
![(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405613.png)

amine](/img/structure/B2405615.png)

![2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B2405617.png)

![[3-(Bromomethyl)-4-fluorophenyl]methanol](/img/structure/B2405620.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2405629.png)
![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)
